molecular formula C19H19N3O5 B11393709 2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B11393709
M. Wt: 369.4 g/mol
InChI Key: PUWOYNYZEAMMAM-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a complex organic compound that features a trimethoxyphenyl group and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Trimethoxyphenyl Group: This can be achieved through the methylation of a phenol derivative using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the trimethoxyphenyl group with the oxadiazole moiety using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,5-Trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes such as tubulin or receptors involved in cell signaling pathways.

    Pathways Involved: The compound could inhibit cell proliferation by disrupting microtubule dynamics or modulating signaling pathways like the MAPK/ERK pathway.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar structural features.

    3,4,5-Trimethoxybenzamide: Another benzamide derivative with a trimethoxyphenyl group.

    N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: A compound with a similar oxadiazole moiety but lacking the trimethoxyphenyl group.

Uniqueness

2,4,5-Trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the combination of the trimethoxyphenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

InChI

InChI=1S/C19H19N3O5/c1-24-14-10-16(26-3)15(25-2)9-13(14)19(23)20-11-17-21-18(22-27-17)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,20,23)

InChI Key

PUWOYNYZEAMMAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)OC)OC

Origin of Product

United States

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